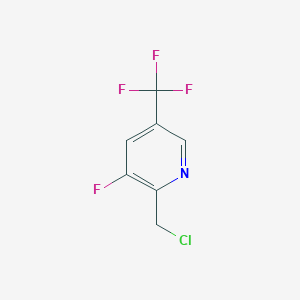

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTKJPFDFOJNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine: Synthesis, Applications, and Protocols

Abstract: 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in the synthesis of complex organic molecules. Its unique arrangement of a reactive chloromethyl group, a fluorine atom, and a trifluoromethyl group on the pyridine scaffold makes it a valuable building block for the agrochemical and pharmaceutical industries. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies, key applications, and essential safety protocols. The content is structured to deliver both theoretical understanding and practical, field-proven insights for researchers, chemists, and professionals in drug development.

Section 1: Core Identity and Physicochemical Properties

Accurate identification is the cornerstone of all chemical research and development. This compound is definitively identified by its CAS Number: 175277-67-5 . This identifier ensures unambiguous reference in literature, patents, and regulatory documents.

The strategic placement of electron-withdrawing groups (fluorine and trifluoromethyl) and a reactive chloromethyl handle defines the compound's utility. Its key properties are summarized below for rapid reference.

| Identifier | Value | Source |

| CAS Number | 175277-67-5 | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₄ClF₄N | N/A |

| Molecular Weight | 213.56 g/mol | N/A |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 39-44 °C | N/A |

| Boiling Point | ~215-220 °C (at 760 mmHg, predicted) | [1] |

| Purity (Typical) | >98% (by GC/HPLC) | [1] |

These properties indicate a compound that is solid at room temperature, requiring appropriate heating for liquid-phase reactions, and possesses sufficient thermal stability for a range of synthetic transformations.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions. A common and industrially relevant approach begins with more accessible pyridine precursors, such as 2-chloro-5-chloromethylpyridine.[2] The synthesis leverages chlorination and fluorination reactions to build the target molecule.

A generalized synthetic pathway involves the chlorination of a methylpyridine precursor followed by a halogen exchange (HALEX) reaction to introduce the fluorine atom.

Conceptual Synthesis Workflow

The following diagram illustrates a logical, though simplified, pathway for the synthesis. The key is the sequential introduction of the functional groups onto the pyridine ring.

Caption: Conceptual workflow for the synthesis of the target pyridine derivative.

Key Mechanistic Insight: The Role of Chlorinating Agents

The transformation of a methyl group to a chloromethyl group often proceeds via a free-radical mechanism. Reagents like N-Chlorosuccinimide (NCS) initiated by azobisisobutyronitrile (AIBN) are standard. The causality is clear: AIBN thermally decomposes to form radicals, which abstract a hydrogen from the methyl group, creating a benzyl-like radical on the pyridine ring. This radical then reacts with NCS to propagate the chain and form the desired chloromethyl product. This selectivity for the methyl group over ring chlorination is achieved under these conditions.

Subsequent ring chlorination and fluorination steps often require more specialized, and often harsh, conditions, sometimes involving high-temperature, gas-phase reactions or potent fluorinating agents.[3]

Section 3: Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

-

The Chloromethyl Group (-CH₂Cl): This is the primary site for nucleophilic substitution. It behaves as a versatile electrophile, readily reacting with a wide range of nucleophiles (O, N, S, C-based) to form new bonds. This allows for the straightforward introduction of the pyridyl moiety into larger, more complex molecules.

-

The Pyridine Ring: The electron-deficient nature of the pyridine ring, amplified by the fluoro and trifluoromethyl substituents, makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by these groups. However, the chloromethyl group is significantly more reactive towards common nucleophiles under milder conditions.

Core Application: A Scaffold for Bioactive Molecules

This compound is a crucial intermediate in the agrochemical and pharmaceutical sectors.[4] Its derivatives have been explored for various biological activities. The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][5]

The primary use is in the synthesis of insecticides, fungicides, and herbicides.[2][6] For instance, it can be a precursor for compounds that target specific enzymes or receptors in pests or pathogens.[6][7]

Caption: Role as a building block in nucleophilic substitution reactions.

Section 4: Experimental Protocol: Analytical Quality Control by GC-MS

Trustworthiness in synthesis is validated by rigorous quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and identifying potential impurities from the synthesis.

Step-by-Step GC-MS Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized compound.

-

Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask. Ensure the solvent does not co-elute with the analyte.

-

Vortex until fully dissolved. Transfer 1 mL of this solution to a 2 mL GC vial.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis:

-

Integrate the peak corresponding to the target compound.

-

Calculate purity by the area percent method.

-

Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z = 213) and characteristic fragmentation patterns (e.g., loss of Cl, CF₃).

-

Identify any impurity peaks by comparing their mass spectra with known databases (e.g., NIST).

-

Causality: The non-polar HP-5ms column separates compounds based on boiling point and polarity. The temperature ramp ensures that both volatile starting materials and the higher-boiling point product are effectively separated and eluted. EI fragmentation provides a reproducible "fingerprint" for definitive identification.

Section 5: Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable when handling reactive chemical intermediates.

Hazard Identification: While specific GHS classifications for this exact compound are not universally compiled, related structures such as 2,3-dichloro-5-(trifluoromethyl)pyridine are classified as harmful and irritants.[8]

-

Acute Toxicity: Harmful if swallowed or inhaled.[8]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

Self-Validating Safety Protocol:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.

-

Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

-

References

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343-10345.

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Funke, T., & Ishihara, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 131–143.

-

Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]

- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2395.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

Sources

- 1. CAS 72600-67-0 | 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine - Synblock [synblock.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine and its Role as a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. While this specific isomer is not widely cataloged, this document elucidates its core properties by examining its chemical structure, and provides deep insights through a detailed analysis of its precursors and structural isomers. The methodologies, safety protocols, and applications discussed herein are grounded in established research on closely related and commercially significant trifluoromethylpyridine derivatives, offering a robust framework for researchers working with this class of molecules.

Core Molecular Attributes

This compound belongs to a class of high-value synthetic building blocks. The strategic placement of its functional groups—a reactive chloromethyl handle, an electron-withdrawing trifluoromethyl group, and a fluorine atom on the pyridine core—creates a versatile scaffold for designing novel bioactive molecules.

Chemical Structure and Properties

The fundamental properties of the target compound are derived from its molecular formula, C₇H₄ClF₄N.

-

Molecular Weight: 213.56 g/mol

-

IUPAC Name: this compound

The pyridine ring provides a bioisosteric replacement for a phenyl ring, often improving metabolic stability and solubility. The trifluoromethyl group significantly impacts the molecule's electronic properties and lipophilicity, which can enhance binding affinity to biological targets and improve cell membrane permeability. The chloromethyl group serves as a key reactive site for introducing further complexity, allowing for nucleophilic substitution reactions to build larger molecular frameworks.

Comparative Analysis with Key Isomers and Precursors

Understanding the properties of commercially available, structurally related compounds provides essential context for handling and utilizing the title compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | Not Available | C₇H₄ClF₄N | 213.56 | Target compound with chloromethyl group. |

| 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine[1][2] | 72600-67-0 | C₆H₂ClF₄N | 199.53 | Chlorine atom at position 2 instead of chloromethyl. |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | C₆H₂ClF₄N | 199.53 | Halogen positions swapped (2-fluoro, 3-chloro). |

| 2-Chloro-5-(trifluoromethyl)pyridine[3][4] | 52334-81-3 | C₆H₃ClF₃N | 181.54 | Lacks the fluorine atom at position 3. |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.02 | Precursor lacking the trifluoromethyl and fluoro groups. |

This comparison underscores how subtle structural modifications can significantly alter a compound's physical and chemical properties. The addition of the methyl spacer in the chloromethyl group, for instance, changes the reactivity of the chlorine compared to a chlorine directly attached to the aromatic ring.

Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow

A plausible route to the target compound would start from a more common precursor, such as 2-chloro-5-(chloromethyl)pyridine, and proceed through a sequence of halogenation and halogen exchange reactions.

Caption: Proposed synthesis pathway for trifluoromethylpyridines.

This pathway is based on a patented method for preparing 2,3-dichloro-5-(trifluoromethyl)pyridine.[5] The initial step involves the exhaustive chlorination of the methyl group on 2-chloro-5-(chloromethyl)pyridine to form a trichloromethyl intermediate. This is followed by chlorination of the pyridine ring and a subsequent halogen exchange reaction (HALEX) using hydrogen fluoride to convert the trichloromethyl group into the desired trifluoromethyl group. Achieving the target molecule, this compound, would require a more nuanced and selective synthesis strategy, potentially involving direct fluorination of a precursor or functionalization of a pre-existing fluorinated pyridine ring.

Key Reaction Protocol: Fluorination of Trichloromethylpyridines

The conversion of a trichloromethyl group to a trifluoromethyl group is a cornerstone of industrial fluorination chemistry. This is typically achieved via a halogen exchange reaction.

Objective: To replace chlorine atoms with fluorine atoms on the trichloromethyl group.

Materials:

-

2,3-Dichloro-5-(trichloromethyl)pyridine (Substrate)

-

Anhydrous Hydrogen Fluoride (HF) (Fluorinating Agent)

-

Metal halide catalyst (e.g., FeCl₃, SbCl₅) (Optional, but often used)

-

High-pressure reactor (e.g., Hastelloy-C)

-

Scrubbing solution (e.g., aqueous potassium hydroxide) for neutralizing excess HF and HCl byproduct.

Step-by-Step Methodology:

-

Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. The use of corrosion-resistant alloys is mandatory due to the highly corrosive nature of HF, especially at elevated temperatures.

-

Charging the Reactor: Charge the reactor with the 2,3-dichloro-5-(trichloromethyl)pyridine substrate. If a catalyst is used, it is added at this stage.

-

Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove atmospheric moisture and oxygen.

-

Introduction of HF: Cool the reactor and carefully introduce a stoichiometric excess of anhydrous hydrogen fluoride. The molar ratio of HF to the trichloromethyl group is critical and is typically greater than 3:1 to drive the reaction to completion.

-

Reaction Conditions: Heat the reactor to the target temperature (often in the range of 100-200°C). The reaction is performed under pressure, which is generated by the vapor pressure of the reactants at the reaction temperature.

-

Monitoring the Reaction: Monitor the reaction progress by sampling the headspace (if possible with appropriate equipment) and analyzing by GC-MS, or by monitoring the pressure drop as gaseous HCl is formed.

-

Work-up and Isolation: Upon completion, cool the reactor and carefully vent the excess HF and HCl byproduct through a scrubbing system. The crude product is then typically purified by distillation to yield the final trifluoromethylpyridine.[6]

Causality Behind Choices:

-

Anhydrous HF: Water must be rigorously excluded as it can lead to the formation of hydrofluoric acid, which is highly corrosive and can lead to unwanted side reactions.

-

Excess HF: Le Chatelier's principle dictates that an excess of the fluorinating agent is used to push the equilibrium towards the fully fluorinated product.

-

Catalyst: While the reaction can proceed without a catalyst, Lewis acid catalysts like antimony pentachloride can facilitate the halogen exchange, allowing for lower reaction temperatures and shorter reaction times.

Safety, Handling, and Characterization

Working with highly functionalized and halogenated intermediates requires stringent safety protocols and robust analytical methods for characterization.

Hazard Assessment and Safe Handling

While no specific safety data sheet (SDS) exists for the title compound, the hazard profile can be inferred from its structural analogs. Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine and 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine are classified with significant health warnings.[7]

Anticipated Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled.[7]

-

Skin and Eye Damage: May cause skin irritation and serious eye damage.[7][8]

-

Sensitization: May cause an allergic skin reaction.[7]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[7]

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[8]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container should be tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release to the environment.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is necessary for unambiguous structure elucidation.

Caption: Standard analytical workflow for compound characterization.

-

Mass Spectrometry (MS): GC-MS would be the initial step to confirm the molecular weight (M.W. 213.56) and to observe the characteristic isotopic pattern of the single chlorine atom.

-

NMR Spectroscopy:

-

¹H NMR: Would show signals for the chloromethyl protons (-CH₂Cl) and the two aromatic protons on the pyridine ring.

-

¹⁹F NMR: A crucial technique that would show two distinct signals: one for the -CF₃ group and one for the fluorine atom on the ring, with characteristic couplings to adjacent protons and to each other.

-

¹³C NMR: Would provide information on all seven carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-H, C-F, C-Cl, and C=N bonds within the molecule.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are indispensable building blocks in modern chemistry. Their widespread use stems from the unique properties imparted by the trifluoromethyl group, which can enhance efficacy, metabolic stability, and bioavailability of active ingredients.[10]

Role as a Pharmaceutical Intermediate: The chloromethyl group on this compound makes it an excellent electrophile for reaction with a wide range of nucleophiles (e.g., amines, thiols, alcohols, phenols). This allows for its seamless integration into drug candidates, where it can act as a linker or introduce the critical trifluoromethylpyridine pharmacophore.

Established Bioactivity of the Scaffold: Numerous approved drugs and agrochemicals contain the trifluoromethylpyridine core, highlighting its importance. For example, derivatives of this scaffold are investigated for their activity as kinase inhibitors, ion channel modulators, and for treating a range of diseases from cancer to inflammation.

Conclusion

This compound represents a highly valuable, albeit specialized, chemical intermediate. While direct experimental data is sparse, a comprehensive understanding of its properties, synthesis, and handling can be effectively constructed through the analysis of its structural analogs. The convergence of a reactive chloromethyl group with the electronically modified and metabolically robust fluorinated pyridine core makes this compound a powerful tool for researchers aiming to synthesize novel, high-performance molecules in the pharmaceutical and agrochemical sectors. Adherence to rigorous safety protocols, derived from closely related compounds, is paramount for its safe handling and application in a research setting.

References

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (2017). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Fujikawa, K., & Ishihara, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]

- Google Patents. (1984). EP 0110690 A1 - Preparation of (trifluoromethyl)pyridines.

Sources

- 1. 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | CAS 153034-79-8 | Properties, Uses, Safety, Supplier & Price China [pipzine-chem.com]

- 2. CAS 72600-67-0 | 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine - Synblock [synblock.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Blueprint: A Technical Guide to 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated organic molecules hold a position of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated heterocycles, pyridines bearing a trifluoromethyl group have emerged as privileged structures, forming the core of numerous active pharmaceutical ingredients and crop protection agents.

This in-depth technical guide delineates a viable and scientifically grounded synthetic pathway to a highly functionalized pyridine derivative: 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine. This molecule, with its unique substitution pattern, represents a valuable building block for the synthesis of more complex chemical entities. We will dissect a plausible multi-step synthesis, elucidating the rationale behind the chosen transformations and providing insights into the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a blend of theoretical principles and practical considerations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available, or readily synthesizable precursors.

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic blueprint suggests a convergent synthesis commencing from the readily available industrial feedstock, 3-picoline. The key transformations involve the initial formation of the trifluoromethylpyridine core, followed by the sequential introduction of the fluoro and chloromethyl functionalities.

Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis is designed as a sequence of robust and well-precedented chemical transformations. Each step is discussed in detail, highlighting the critical parameters and the underlying chemical principles.

Step 1: Formation of the Trifluoromethylpyridine Core

The journey from 3-picoline to a trifluoromethylpyridine scaffold is a cornerstone of industrial fluorine chemistry. Several methods exist for this transformation, with vapor-phase chlorination followed by fluorination being a prominent approach.[1]

Pathway 1a: Stepwise Chlorination and Fluorination

A common industrial route involves the exhaustive chlorination of the methyl group of a suitable pyridine precursor, followed by a halogen exchange (Halex) reaction. For instance, 2-chloro-5-methylpyridine can be chlorinated to yield 2-chloro-5-(trichloromethyl)pyridine.[2] This intermediate is then subjected to fluorination using a source like hydrogen fluoride (HF) to produce 2-chloro-5-(trifluoromethyl)pyridine.[3][4]

Pathway 1b: Simultaneous Chlorination and Fluorination

An alternative, more direct approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal-based catalyst.[1] This process can be tuned to control the degree of chlorination on the pyridine ring.

For the purpose of this guide, we will consider a pathway that leads to a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine . This intermediate can be synthesized from 3-picoline through a multi-step process involving chlorination of the ring and the methyl group, followed by fluorination.[1]

Caption: Synthesis of the 2,3-dichloro-5-(trifluoromethyl)pyridine core.

Step 2: Selective Fluorination via Halogen Exchange

The introduction of the 3-fluoro substituent is a critical step that leverages the differential reactivity of the halogen atoms on the pyridine ring. A nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction, is the method of choice. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the one at the 3-position. However, under specific conditions, selective fluorination at the 3-position can be achieved, or a subsequent step can be employed to introduce the desired functionality.

A more direct route to a 3-fluorinated intermediate is the liquid-phase halogen exchange reaction of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride, which can yield 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[5] While this introduces the fluorine at the 2-position, it demonstrates the principle of selective halogen exchange. For our target molecule, we require fluorination at the 3-position. This can be a challenging transformation and may require specialized fluorinating agents or catalysts.

An alternative precursor, 2-chloro-3-amino-5-(trifluoromethyl)pyridine, could undergo a Sandmeyer-type reaction (diazotization followed by treatment with a fluoride source like HF-pyridine) to introduce the 3-fluoro group. However, for this guide, we will focus on a more direct, albeit potentially challenging, Halex reaction on a di-chloro precursor.

Experimental Protocol: Conceptual Halogen Exchange for 3-Fluorination

Disclaimer: The following protocol is a conceptual representation based on established principles of halogen exchange reactions and may require significant optimization.

-

Reactor Setup: A high-pressure reactor constructed from a material resistant to hydrogen fluoride (e.g., Hastelloy C) is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Fluorinating Agent: Anhydrous hydrogen fluoride (aHF) is carefully introduced into the reactor. A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, may be added to facilitate the reaction.[6]

-

Reaction Conditions: The reactor is sealed and heated to a specific temperature, typically in the range of 100-200°C. The pressure will increase due to the vapor pressure of HF. The reaction is monitored by GC-MS analysis of aliquots.

-

Work-up: Upon completion, the reactor is cooled, and the excess HF is carefully vented through a scrubber. The reaction mixture is then cautiously quenched with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent. The organic layer is dried and concentrated to yield the crude 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine .

| Parameter | Value/Range | Rationale |

| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Precursor with leaving groups for Halex. |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (aHF) | Common and cost-effective fluoride source. |

| Catalyst | Phase-transfer catalyst (optional) | Enhances the solubility and reactivity of the fluoride ion. |

| Temperature | 100 - 200 °C | Provides the necessary activation energy for the SNAr reaction. |

| Pressure | Autogenous | Dependent on temperature and the amount of HF. |

Step 3: Introduction of the 2-Hydroxymethyl Group

With the 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine in hand, the next strategic move is to introduce the C1 unit at the 2-position, which will ultimately become the chloromethyl group. A plausible approach involves a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a protected acetylene, followed by hydration and reduction. However, a more direct route would be the conversion of the 2-chloro group to a 2-formyl group, followed by reduction.

A more elegant and potentially higher-yielding strategy involves the synthesis of 3-fluoro-5-(trifluoromethyl)pyridine-2-methanol from a different precursor, such as quinolinic acid, as demonstrated in the literature.[7] This highlights that a convergent synthesis, where the 2-hydroxymethyl group is introduced earlier, might be more efficient.

For the purpose of a linear synthesis from our previously established intermediate, we will consider a two-step process:

-

Hydrolysis of the 2-chloro group: Conversion of the 2-chloro group to a 2-hydroxy group. This can be challenging on an electron-deficient pyridine ring and may require harsh conditions (e.g., high temperature and pressure with a strong base).

-

If a 2-cyano group were present: Reduction of a 2-cyano group to a 2-aminomethyl group, followed by diazotization and hydrolysis to the 2-hydroxymethyl group.

Given the challenges of direct hydrolysis, a more practical approach would be to synthesize 2-(hydroxymethyl)-3-fluoro-5-(trifluoromethyl)pyridine via a different route, for instance, by the reduction of the corresponding carboxylic acid or ester. A patent describes the synthesis of 3-fluoropyridine-2-methanol from quinolinic acid via esterification, amination, fluorination, and finally, reduction of the ester group.[7]

Let us assume the successful synthesis of 2-(hydroxymethyl)-3-fluoro-5-(trifluoromethyl)pyridine as a key intermediate.

Step 4: Chlorination of the 2-Hydroxymethyl Group

The final transformation is the conversion of the primary alcohol functionality in 2-(hydroxymethyl)-3-fluoro-5-(trifluoromethyl)pyridine to the desired chloromethyl group. This is a standard and reliable reaction in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or oxalyl chloride. The use of thionyl chloride is common for its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

Reaction Mechanism: Chlorination with Thionyl Chloride

The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride.

Caption: Final chlorination step to yield the target molecule.

Experimental Protocol: Chlorination of 2-(Hydroxymethyl)-3-fluoro-5-(trifluoromethyl)pyridine

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental findings.

-

Reactor Setup: A dry, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas) is charged with 2-(hydroxymethyl)-3-fluoro-5-(trifluoromethyl)pyridine and an inert solvent (e.g., dichloromethane or toluene).

-

Reagent Addition: Thionyl chloride (1.1 - 1.5 equivalents) is added dropwise to the stirred solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[8]

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a mild base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude This compound .

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product of high purity.

| Parameter | Reagent/Condition | Rationale |

| Starting Material | 2-(Hydroxymethyl)-3-fluoro-5-(trifluoromethyl)pyridine | The immediate precursor to the target molecule. |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient and produces volatile byproducts. |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | Activates thionyl chloride via the formation of the Vilsmeier reagent.[8] |

| Solvent | Dichloromethane or Toluene | Inert solvent that allows for appropriate reaction temperatures. |

| Temperature | 0 °C to Reflux | Controlled addition at low temperature, followed by heating to drive the reaction to completion. |

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and the strategic introduction of functional groups. The pathway outlined in this guide, commencing from 3-picoline, represents a feasible and industrially relevant approach. Key transformations include the formation of a trifluoromethylpyridine core, selective halogen exchange to introduce the 3-fluoro substituent, and a final chlorination of a hydroxymethyl precursor. While challenges exist, particularly in achieving regioselective fluorination, the principles discussed are well-established in the field of heterocyclic and fluorine chemistry. This guide serves as a comprehensive resource for researchers and scientists engaged in the synthesis of complex fluorinated molecules, providing a solid foundation for further investigation and process optimization.

References

-

Ishii, A., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146. Available at: [Link]

-

Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 281-283. Available at: [Link]

- Dow Chemical Company. (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Canadian Patent CA1199331A.

-

Pipzine Chemicals. (2026). 3-Fluoro-2-Hydroxy-5-(Trifluoromethyl)Pyridine. Product Information. Available at: [Link]

- Anhui Jiukai Chemical Co., Ltd. (2018). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Chinese Patent CN107954924A.

- Dow Chemical Company. (1984). Preparation of (trifluoromethyl)pyridines. European Patent EP0110690A1.

-

Beier, P., et al. (2021). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 86(21), 15095–15106. Available at: [Link]

- Jiangsu Vocational College of Agriculture and Forestry. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol. Chinese Patent CN111004171A.

- Imperial Chemical Industries Ltd. (1982). Halogenation of pyridine compounds. Canadian Patent CA1126276A.

- Ningbo University. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine. Chinese Patent CN102452976A.

- Tianjin University. (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Chinese Patent CN104610137A.

-

Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Doctoral Dissertation. Available at: [Link]

- Jiangsu Normal University. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine. Chinese Patent CN101648904B.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 7. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 8. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

Introduction: Strategic Importance of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive chloromethyl group, a fluorine atom, and a trifluoromethyl group, makes it a valuable intermediate for the synthesis of complex molecular targets with tailored biological activities. The trifluoromethyl moiety is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity. The fluorine atom can modulate the electronic properties of the pyridine ring and introduce specific interactions with biological targets. The chloromethyl group serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions.

This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this compound, with a focus on the underlying chemical principles and practical considerations for researchers and process chemists.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of this compound is not a trivial undertaking and typically involves a multi-step sequence. The choice of the initial starting material and the overall synthetic route is dictated by factors such as commercial availability, cost, scalability, and safety. Two primary strategic disconnections are considered:

-

Late-stage functionalization of a pre-formed 3-fluoro-5-(trifluoromethyl)pyridine core: This approach focuses on first constructing the core heterocyclic system and then introducing the chloromethyl group at the 2-position.

-

Pyridine ring formation from acyclic precursors: This strategy involves building the pyridine ring from smaller, functionalized fragments, with the substituents already in place or introduced during the cyclization process.

This guide will primarily focus on the first strategy, which is more commonly employed in industrial settings due to the availability of key trifluoromethylpyridine intermediates.

Pathway I: Synthesis via 2-Methyl-3-fluoro-5-(trifluoromethyl)pyridine

This pathway hinges on the selective chlorination of a 2-methyl group on the pre-formed pyridine ring. It is a direct and often efficient method, provided the methyl-substituted precursor is accessible.

Workflow for Pathway I

Caption: Synthetic route via a 2-methyl intermediate.

Starting Material: 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 2-methyl-3-fluoro-5-(trifluoromethyl)pyridine, often commences from a halogenated precursor. 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a strategic starting material. Its own synthesis is rooted in the large-scale production of trifluoromethylpyridines, which typically starts from 3-picoline.[1]

The industrial synthesis of such highly halogenated pyridines often involves high-temperature, vapor-phase reactions. For instance, 3-picoline can be subjected to simultaneous chlorination and fluorination to produce a mixture of halogenated trifluoromethylpyridines.[1] A more controlled approach involves the stepwise chlorination of 2-chloro-5-methylpyridine to yield 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction with a fluoride source like HF.[1]

The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine can be achieved through nucleophilic aromatic substitution.

Step 1: Synthesis of 2-Methyl-3-fluoro-5-(trifluoromethyl)pyridine

With 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine in hand, the introduction of the methyl group can be accomplished using modern cross-coupling methodologies. The choice of coupling partner and catalyst is crucial for achieving high efficiency and selectivity.

Expert Insight: The Negishi coupling, which utilizes an organozinc reagent, is often a reliable choice for this transformation due to the relatively mild reaction conditions and high functional group tolerance.

Experimental Protocol: Negishi Coupling for Methylation

-

Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous zinc chloride (1.1 equivalents) and dry THF. Cool the suspension to 0 °C and add methylmagnesium bromide (1.05 equivalents, 3M solution in diethyl ether) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the methylzinc bromide reagent.

-

Cross-Coupling Reaction: In a separate flame-dried flask, dissolve 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine (1.0 equivalent) and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents) in dry THF. To this solution, add the freshly prepared methylzinc bromide solution via cannula.

-

Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-methyl-3-fluoro-5-(trifluoromethyl)pyridine.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | Efficient for C(sp²)-C(sp³) bond formation. |

| Solvent | THF | Aprotic and effectively solvates the organometallic species. |

| Temperature | Reflux | Provides the necessary activation energy for the catalytic cycle. |

| Expected Yield | 60-80% | Dependent on catalyst activity and purity of reagents. |

Step 2: Side-Chain Chlorination to Yield the Final Product

The final step in this pathway is the selective chlorination of the methyl group. Free-radical chlorination is the most common method for this transformation.

Expert Insight: N-Chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions provides a more controlled chlorination compared to using chlorine gas, minimizing the risk of over-chlorination and ring chlorination.

Experimental Protocol: Free-Radical Chlorination

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-fluoro-5-(trifluoromethyl)pyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-chlorosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN (0.05-0.1 equivalents).

-

Reaction Execution: Heat the mixture to reflux (typically around 75-85 °C) and monitor the reaction progress by GC-MS. The reaction is often complete within a few hours.

-

Work-up and Purification: After cooling to room temperature, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by vacuum distillation or column chromatography.

| Parameter | Reagent/Condition | Rationale |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides a controlled source of chlorine radicals. |

| Initiator | AIBN | Initiates the radical chain reaction upon thermal decomposition. |

| Solvent | CCl₄ or CH₃CN | Inert under radical conditions and good solubility for reactants. |

| Expected Yield | 70-90% | Generally high for benzylic-type chlorinations. |

Pathway II: Synthesis via 2-Hydroxymethyl-3-fluoro-5-(trifluoromethyl)pyridine

This pathway is a robust and widely used alternative, leveraging the reliable conversion of an alcohol to a chloride. The key challenge lies in the efficient synthesis of the 2-hydroxymethyl intermediate.

Workflow for Pathway II

Caption: Synthetic route via a 2-hydroxymethyl intermediate.

Starting Material: 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

The synthesis of the 2-hydroxymethyl intermediate often begins with a 2-amino-substituted pyridine. The synthesis of 2-amino-3-fluoro-5-(trifluoromethyl)pyridine can be achieved from a dihalogenated precursor, such as 2,3-difluoro-5-(trifluoromethyl)pyridine, via nucleophilic aromatic substitution with ammonia.

Step 1: Sandmeyer Reaction to Introduce a Halogen Handle

The amino group is a versatile precursor for introducing other functionalities. A Sandmeyer reaction can be used to convert the 2-amino group to a more synthetically useful halogen, such as bromo or iodo.

Experimental Protocol: Sandmeyer Bromination

-

Diazotization: Dissolve 2-amino-3-fluoro-5-(trifluoromethyl)pyridine (1.0 equivalent) in an aqueous solution of hydrobromic acid (48%). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

-

Copper(I) Bromide Mediated Substitution: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for the evolution of nitrogen gas.

-

Work-up and Purification: After the addition is complete, warm the mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture and extract with a suitable organic solvent like dichloromethane. Wash the organic layer with water, aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine can be purified by vacuum distillation.

Step 2: Formylation and Reduction to the Alcohol

The 2-bromo or 2-iodo pyridine is then converted to the 2-hydroxymethyl derivative. A common method involves a halogen-metal exchange followed by quenching with a formylating agent, and subsequent reduction.

Experimental Protocol: Formylation and Reduction

-

Halogen-Metal Exchange and Formylation: Dissolve 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine (1.0 equivalent) in dry THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C. Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise and stir for another hour at -78 °C before allowing the reaction to warm to room temperature.

-

Reduction to the Alcohol: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, and concentrate the organic layers. Dissolve the crude aldehyde in methanol and cool to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise. Stir for 1-2 hours at room temperature.

-

Purification: Carefully add water to quench the excess borohydride, then add dilute HCl to adjust the pH to ~7. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 2-hydroxymethyl-3-fluoro-5-(trifluoromethyl)pyridine can be purified by column chromatography.

Step 3: Chlorination of the Hydroxymethyl Group

The final step is the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride is a highly effective reagent for this transformation.

Expert Insight: This reaction proceeds via a chlorosulfite ester intermediate. The presence of a base like pyridine can influence the stereochemical outcome in chiral systems, but for this achiral substrate, it primarily serves to neutralize the HCl byproduct. For simplicity and to avoid purification from pyridine hydrochloride, the reaction can often be run neat or in a non-basic solvent, with the HCl being removed in vacuo or by sparging with an inert gas.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), place 2-hydroxymethyl-3-fluoro-5-(trifluoromethyl)pyridine (1.0 equivalent) and a suitable solvent such as dichloromethane or toluene.

-

Reagent Addition: Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC or GC-MS.

-

Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I (via 2-Methyl) | Pathway II (via 2-Hydroxymethyl) |

| Overall Step Count | Shorter (fewer steps from a common intermediate) | Longer (more functional group interconversions) |

| Key Intermediates | 2-Methyl-3-fluoro-5-(trifluoromethyl)pyridine | 2-Hydroxymethyl-3-fluoro-5-(trifluoromethyl)pyridine |

| Potential Challenges | Control of side-chain chlorination (over-chlorination) | Synthesis of the 2-hydroxymethyl precursor can be low-yielding. |

| Reagent Safety | Radical initiators (AIBN) can be hazardous. | Organolithium reagents are pyrophoric; thionyl chloride is corrosive. |

| Industrial Scalability | Favorable due to fewer steps and potentially higher throughput. | Can be robust and scalable, but may generate more waste streams. |

Conclusion

The synthesis of this compound is a challenging yet achievable goal for medicinal and process chemists. The selection of the optimal synthetic route and starting materials depends on a careful evaluation of factors including cost, availability of precursors, and the desired scale of production. The two primary pathways discussed, proceeding through either a 2-methyl or a 2-hydroxymethyl intermediate, both offer viable strategies. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount to achieving high yields and purity of this valuable synthetic building block. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the development of efficient and sustainable methods for the synthesis of such highly functionalized pyridines will remain an area of active research and innovation.

References

-

Ishihara, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146. Available at: [Link]

-

Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10435-10437. Available at: [Link]

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.

-

Baraznenok, I. L., et al. (2000). Chemical and Biological Aspects of the Sandmeyer Reaction. Russian Chemical Reviews, 69(6), 491-506. Available at: [Link]

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.

- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

A Critical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemical Landscape with Precision and Safety

In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these, halogenated pyridines serve as crucial building blocks for a diverse array of bioactive molecules. 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is one such compound, offering a unique combination of reactive sites that make it a valuable intermediate in the synthesis of complex molecular architectures. However, with great utility comes the inherent responsibility of ensuring the safety of the researchers and scientists who handle these potent chemicals.

This in-depth technical guide is designed to provide a comprehensive understanding of the Material Safety Data Sheet (MSDS) for this compound. Moving beyond a simple recitation of data, this document, from the perspective of a Senior Application Scientist, will delve into the causality behind safety protocols, the logic of experimental handling procedures, and the critical importance of a self-validating system of safety. Our goal is to empower you, the researcher, with the knowledge and foresight necessary to work with this compound confidently and, most importantly, safely.

It is imperative to note that a specific, verified Material Safety Data Sheet for this compound was not publicly available through comprehensive searches of chemical supplier databases and regulatory agency resources at the time of this writing. The following guide is therefore constructed based on the known hazards of structurally similar compounds, such as other chlorinated, fluorinated, and trifluoromethylated pyridines. This approach underscores a critical principle of laboratory safety: in the absence of specific data, a conservative approach that considers the potential hazards of all functional groups present is the most prudent course of action. Researchers must always seek to obtain a compound-specific MSDS from the supplier before commencing any experimental work.

Section 1: Hazard Identification and Classification - A Proactive Approach to Risk Mitigation

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of chemical products. For a compound like this compound, a thorough hazard assessment would likely identify several key areas of concern based on its constituent functional groups.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Rationale based on Structural Analogs |

| Acute Toxicity, Oral | Category 4 | Many substituted pyridines exhibit oral toxicity.[1][2] |

| Acute Toxicity, Inhalation | Category 4 | Volatility and potential for respiratory irritation are common with halogenated organics.[1] |

| Skin Corrosion/Irritation | Category 2 | Chloromethyl groups are known to be alkylating agents and can cause skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | Halogenated compounds can be severely irritating or corrosive to the eyes.[1][3] |

| Skin Sensitization | Category 1 | The potential for allergic skin reactions exists with many reactive organic molecules.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Inhalation of vapors may cause irritation to the respiratory tract.[4] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 or 3 | Halogenated aromatic compounds often exhibit persistence and toxicity in aquatic ecosystems.[1][2] |

GHS Pictograms and Their Significance:

The following pictograms are anticipated to be relevant for this compound, each serving as an immediate visual warning of the potential hazards.

Caption: Anticipated GHS pictograms for this compound.

Section 2: Safe Handling and Storage - The Foundation of a Secure Research Environment

The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding philosophy when handling any chemical of unknown or significant hazard. For this compound, this translates to a multi-layered approach to safety.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] The rationale is straightforward: to capture any vapors or aerosols at the source, preventing them from entering the breathing zone of the researcher. The fume hood's airflow should be regularly monitored to ensure it meets institutional and regulatory standards.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are paramount, a robust PPE program is a critical secondary defense. The selection of appropriate PPE is not a one-size-fits-all matter; it must be tailored to the specific hazards of the compound and the nature of the experimental procedure.

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Storage and Incompatibility Considerations

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions. Based on the reactivity of similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]

Known Incompatibilities of Structurally Similar Compounds:

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Strong Bases: May cause decomposition or unwanted reactions.

-

Moisture: The chloromethyl group may be susceptible to hydrolysis, potentially releasing hydrochloric acid.

Section 3: Emergency Procedures - Preparedness in the Face of the Unexpected

Even with the most stringent safety protocols, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is a cornerstone of a safe laboratory environment.

First-Aid Measures:

| Exposure Route | First-Aid Protocol | Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. | To remove the individual from the source of exposure and support respiration. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | To dilute and remove the chemical from the skin to minimize irritation or absorption. |

| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | To prevent serious and potentially permanent eye damage.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | To avoid aspiration of the chemical into the lungs. |

Spill Response Protocol:

A minor spill within a chemical fume hood can typically be managed by trained laboratory personnel. A major spill, or any spill outside of a fume hood, should trigger an immediate evacuation of the area and notification of the institution's emergency response team.

Caption: A logical workflow for responding to a chemical spill.

Section 4: Toxicological and Ecological Information - Understanding the Broader Impact

Key Toxicological Endpoints to Consider:

-

Acute Toxicity: The primary concern for immediate health effects from short-term exposure.

-

Genotoxicity/Mutagenicity: The potential for the compound to damage genetic material.

-

Carcinogenicity: The potential for the compound to cause cancer with long-term exposure.

-

Reproductive Toxicity: The potential for the compound to adversely affect reproductive capabilities.

Without specific experimental data, it is prudent to handle this compound as if it possesses these toxicological properties.

Conclusion: A Culture of Safety as the Cornerstone of Scientific Advancement

The responsible use of novel chemical intermediates like this compound is fundamental to the continued progress of drug discovery and development. This guide has aimed to provide a comprehensive framework for understanding the potential hazards and necessary precautions associated with this compound, even in the absence of a specific Material Safety Data Sheet. By fostering a deep understanding of the principles of chemical safety, from proactive hazard identification to robust emergency preparedness, we can create a research environment where scientific innovation and the well-being of our researchers go hand in hand. Always remember that the most critical experiment is the one that is conducted safely.

References

-

2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical.

-

2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet - Jubilant Ingrevia.

-

2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | Cohizon Life Sciences.

-

2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 79456-26-1 - Sigma-Aldrich.

-

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

Sources

Navigating the Labyrinth: A Technical Guide to the Acidic Stability of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the chemical stability of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine under acidic conditions. As a senior application scientist, the following content synthesizes established chemical principles with practical, field-proven insights to offer a comprehensive resource for professionals working with this and structurally related compounds. The intricate balance of electron-withdrawing groups on the pyridine ring presents a unique stability profile, critical to understand for applications in agrochemical and pharmaceutical research and development.

Introduction: The Duality of a Highly Functionalized Pyridine

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from the reactive chloromethyl group, a versatile handle for introducing the trifluoromethylpyridine moiety into larger, more complex molecules. However, the very features that make this compound a valuable synthetic intermediate—the electrophilic chloromethyl group and the heavily substituted pyridine ring—also render it susceptible to degradation, particularly under acidic conditions.

The pyridine nitrogen, with its lone pair of electrons, is basic and readily protonates in an acidic medium. This protonation has profound electronic consequences for the entire molecule, influencing the stability of the C-Cl bond in the chloromethyl group and potentially the integrity of the pyridine ring itself. This guide will dissect these factors, offering a predictive framework for the compound's behavior in acidic environments and providing robust protocols for its experimental evaluation.

The Underlying Chemistry: A Tale of Two Reactive Centers

The stability of this compound in acidic media is primarily governed by the interplay between two key structural features: the pyridine ring and the chloromethyl substituent.

The Pyridine Ring: An Electron-Deficient Nucleus

The pyridine ring in the target molecule is substituted with two potent electron-withdrawing groups: a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position. These substituents significantly decrease the electron density of the aromatic system, which has two major consequences:

-

Reduced Basicity: The electron-withdrawing groups lower the pKa of the pyridine nitrogen, meaning a stronger acidic environment is required for protonation compared to unsubstituted pyridine.

-

Activation towards Nucleophilic Attack: While the ring is deactivated towards electrophilic substitution, it is more susceptible to nucleophilic attack, although this is less likely to be a primary degradation pathway under simple acidic hydrolysis conditions.

The Chloromethyl Group: A Latent Electrophile

The 2-(chloromethyl) group is analogous to a benzylic chloride. The C-Cl bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. The stability of this group is intrinsically linked to the electronic nature of the pyridine ring it is attached to.

Proposed Degradation Pathway under Acidic Conditions

The reaction is likely to proceed via a nucleophilic substitution mechanism, where water acts as the nucleophile. The presence of acid is expected to catalyze this reaction.

Step 1: Protonation of the Pyridine Nitrogen

In an acidic medium, the pyridine nitrogen will be protonated, forming the corresponding pyridinium salt.

Caption: Equilibrium of pyridine protonation.

This protonation further withdraws electron density from the pyridine ring, enhancing the electrophilicity of the carbon atom in the chloromethyl group.

Step 2: Nucleophilic Attack by Water

A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group. This is the rate-determining step. The reaction could proceed through either an SN1 or SN2 mechanism.

-

SN2 Pathway: A concerted mechanism where the water molecule attacks as the chloride ion leaves.

-

SN1 Pathway: A stepwise mechanism involving the formation of a pyridyl-methyl carbocation intermediate. The strong electron-withdrawing nature of the protonated pyridine ring would likely destabilize such a carbocation, making the SN2 pathway more probable.

Step 3: Deprotonation

The resulting oxonium ion is then deprotonated by a water molecule to yield the final hydrolysis product, 2-(Hydroxymethyl)-3-fluoro-5-(trifluoromethyl)pyridine, and hydrochloric acid.

Caption: Proposed SN2 hydrolysis mechanism.

It is important to note that further degradation of the resulting alcohol or the pyridine ring itself under harsh acidic conditions (e.g., high temperature, concentrated acid) cannot be ruled out without experimental data. However, the hydrolysis of the chloromethyl group is the most probable initial degradation step. Safety data for related compounds like 3-fluoropyridine and 2-chloro-5-(trifluoromethyl)pyridine indicate incompatibility with strong acids, suggesting potential for more extensive decomposition under forcing conditions.[2][3]

Experimental Design for Stability Assessment: A Self-Validating Protocol

To experimentally verify the stability of this compound and elucidate its degradation pathway, a forced degradation study is essential. The following protocol outlines a robust approach.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), analytical grade (various concentrations, e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH), analytical grade (for neutralization)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Reference standards for potential degradation products (if available). The primary expected degradation product is 2-(Hydroxymethyl)-3-fluoro-5-(trifluoromethyl)pyridine.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

| Parameter | Recommended Conditions | Rationale |

| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) | A gradient is necessary to elute both the parent compound and potentially more polar degradation products within a reasonable timeframe. The acidic modifier improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at a wavelength of maximum absorbance (e.g., determined by UV scan) | Pyridine derivatives typically have strong UV absorbance. |

| Injection Volume | 10 µL | A standard injection volume. |

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Study Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Stress Conditions:

-

To separate aliquots of the stock solution, add an equal volume of HCl solution to achieve final acid concentrations of 0.1 M and 1 M.

-

Incubate the solutions at different temperatures (e.g., room temperature, 40 °C, 60 °C, and 80 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a sample.

-

-

Sample Analysis:

-

Neutralize the withdrawn sample with an equivalent amount of NaOH solution.

-

Dilute the neutralized sample to a suitable concentration for HPLC analysis.

-

Analyze the sample by the validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify any degradation products formed.

-

Determine the degradation kinetics (e.g., first-order, zero-order).

-

Caption: Forced degradation experimental workflow.

Identification of Degradation Products

For the definitive identification of degradation products, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. The expected primary degradation product, 2-(Hydroxymethyl)-3-fluoro-5-(trifluoromethyl)pyridine, would have a molecular weight of 211.04 g/mol , a decrease of 18.98 g/mol from the parent compound due to the substitution of chlorine with a hydroxyl group.

Conclusion and Recommendations

The chemical structure of this compound suggests a high probability of instability under acidic conditions, primarily through the hydrolysis of the chloromethyl group to the corresponding alcohol. The presence of strong electron-withdrawing groups on the pyridine ring, especially after protonation of the nitrogen, is expected to facilitate this degradation.

For researchers and drug development professionals, it is imperative to:

-

Avoid acidic conditions during storage, handling, and in formulations containing this compound.

-

Conduct thorough stability studies as outlined in this guide to understand the degradation profile and establish appropriate control strategies.

-

Develop and validate a stability-indicating analytical method to monitor the purity of the compound and detect any degradation products.